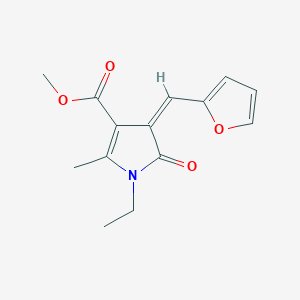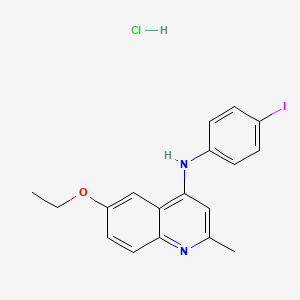![molecular formula C23H22O5 B4981830 {4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4981830.png)
{4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone, also known as DIMEB, is a synthetic compound that belongs to the family of benzophenones. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of {4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone is not fully understood, but it is believed to be due to its ability to interact with specific cellular targets, such as enzymes and proteins. {4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which are known to cause cellular damage and inflammation.
Biochemical and Physiological Effects:
{4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of many chronic diseases, including cancer, Alzheimer's disease, and cardiovascular disease. {4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using {4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone in lab experiments is its versatility. It can be used as a fluorescent probe, a biochemical inhibitor, or a potential therapeutic agent. However, one limitation is that {4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone is a synthetic compound, and its effects may not be representative of those of natural compounds. Additionally, the mechanism of action of {4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone is not fully understood, which may limit its potential applications.
Orientations Futures
There are many potential future directions for research on {4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone. One direction is to further investigate its anticancer properties and potential use as a therapeutic agent. Another direction is to explore its potential as a fluorescent probe for imaging biological molecules. Additionally, further research is needed to fully understand the mechanism of action of {4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, {4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone is a synthetic compound that has potential applications in various fields of scientific research. Its unique properties, such as its anti-inflammatory, antioxidant, and anticancer properties, make it a promising compound for further investigation. While there are limitations to its use, such as its synthetic nature and limited understanding of its mechanism of action, there are many potential future directions for research on {4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone.
Méthodes De Synthèse
{4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone can be synthesized through a multistep process that involves the reaction of 2,6-dimethoxyphenol with 2-bromoethyl phenyl ether, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
{4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. {4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone has also been used as a fluorescent probe for detecting and imaging biological molecules such as proteins and nucleic acids.
Propriétés
IUPAC Name |
[4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5/c1-25-20-9-6-10-21(26-2)23(20)28-16-15-27-19-13-11-18(12-14-19)22(24)17-7-4-3-5-8-17/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNCTNKWSLGMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3,4-dimethoxybenzyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B4981749.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-hydroxyethyl)ethanediamide](/img/structure/B4981754.png)
![1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4981756.png)
![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4981768.png)
![3-(2-chlorophenyl)-N-isopropyl-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4981773.png)
![N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4981776.png)

![3-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4981782.png)
![N-{4-hydroxy-2,3-dimethyl-5-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4981787.png)

![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4981797.png)
![(4-ethynylbenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4981814.png)
![2-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4981828.png)